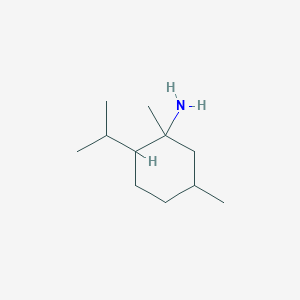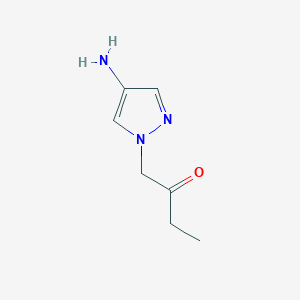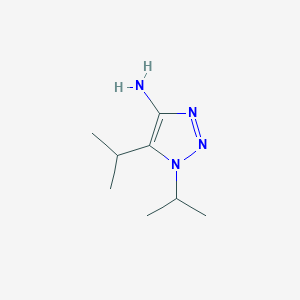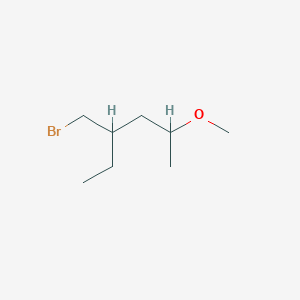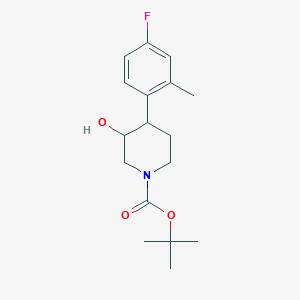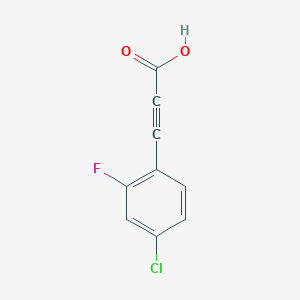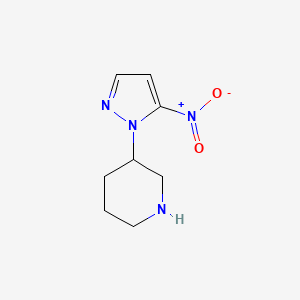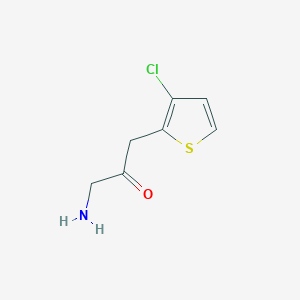
1-Amino-3-(3-chlorothiophen-2-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(3-chlorothiophen-2-yl)propan-2-one is an organic compound with the molecular formula C7H8ClNOS and a molecular weight of 189.66 g/mol . This compound is characterized by the presence of an amino group, a chlorothiophene ring, and a ketone functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Amino-3-(3-chlorothiophen-2-yl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorothiophene and 2-bromoacetone.
Reaction Conditions: The reaction involves the nucleophilic substitution of the bromine atom in 2-bromoacetone with the amino group, facilitated by a base such as sodium hydroxide.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Amino-3-(3-chlorothiophen-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Scientific Research Applications
1-Amino-3-(3-chlorothiophen-2-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-(3-chlorothiophen-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
1-Amino-3-(3-chlorothiophen-2-yl)propan-2-one can be compared with similar compounds such as:
2-Propanone, 1-amino-3-(5-chloro-2-thienyl): This compound has a similar structure but differs in the position of the chlorine atom on the thiophene ring.
1-(3-chlorothiophen-2-yl)propan-1-one: This compound lacks the amino group, making it less versatile in certain chemical reactions.
Properties
Molecular Formula |
C7H8ClNOS |
|---|---|
Molecular Weight |
189.66 g/mol |
IUPAC Name |
1-amino-3-(3-chlorothiophen-2-yl)propan-2-one |
InChI |
InChI=1S/C7H8ClNOS/c8-6-1-2-11-7(6)3-5(10)4-9/h1-2H,3-4,9H2 |
InChI Key |
VYZHPEHOQDBEOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Cl)CC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


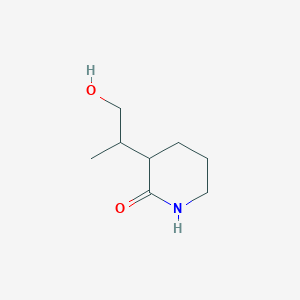
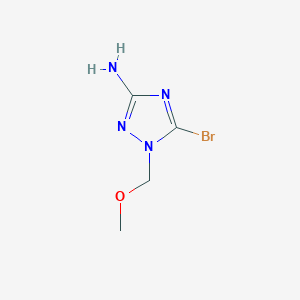

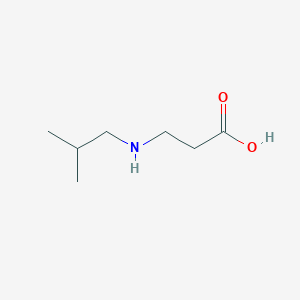
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol](/img/structure/B13165643.png)

methanol](/img/structure/B13165657.png)
